2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these steps include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.
Benzimidazole synthesis: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling reaction: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the acetamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction of the acetamide group to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-benzimidazol-5-yl)acetamide: Lacks the methyl group on the benzimidazole ring.
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-2-yl)acetamide: Different position of the benzimidazole nitrogen.
Uniqueness
The unique structural features of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide, such as the specific substitution pattern on the indole and benzimidazole rings, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-(1-methylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-24-14-22-18-12-16(7-8-20(18)24)23-21(26)11-15-13-25(9-10-27-2)19-6-4-3-5-17(15)19/h3-8,12-14H,9-11H2,1-2H3,(H,23,26) |
InChI Key |
UOXHBKQGKWOAFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
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